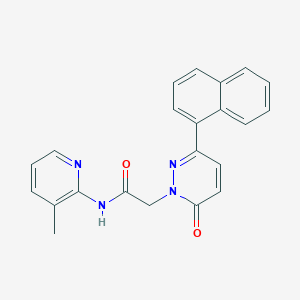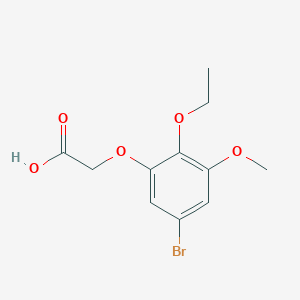
2-(5-Bromo-2-ethoxy-3-methoxyphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2-ethoxy-3-methoxyphenoxy)acetic acid is an organic compound with a complex structure that includes bromine, ethoxy, and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-ethoxy-3-methoxyphenoxy)acetic acid typically involves multiple steps. One common method is the bromination of 2-ethoxy-3-methoxyphenol, followed by the reaction with chloroacetic acid. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromo-2-ethoxy-3-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide.
Oxidation Reactions: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Major Products
The major products formed from these reactions include substituted phenoxyacetic acids, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(5-Bromo-2-ethoxy-3-methoxyphenoxy)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-2-ethoxy-3-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets. The bromine atom and phenoxy group play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its concentration and the specific target .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-methoxybenzoic acid
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 2-Bromo-2-(4-methoxyphenyl)acetic acid
Uniqueness
2-(5-Bromo-2-ethoxy-3-methoxyphenoxy)acetic acid is unique due to its combination of bromine, ethoxy, and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous .
Propiedades
Número CAS |
2098127-48-9 |
|---|---|
Fórmula molecular |
C11H13BrO5 |
Peso molecular |
305.12 g/mol |
Nombre IUPAC |
2-(5-bromo-2-ethoxy-3-methoxyphenoxy)acetic acid |
InChI |
InChI=1S/C11H13BrO5/c1-3-16-11-8(15-2)4-7(12)5-9(11)17-6-10(13)14/h4-5H,3,6H2,1-2H3,(H,13,14) |
Clave InChI |
QGZGVGUAIVLOFP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1OCC(=O)O)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


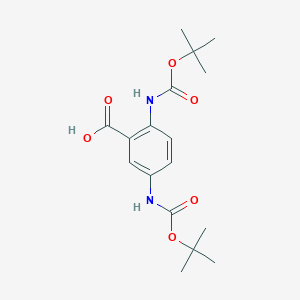
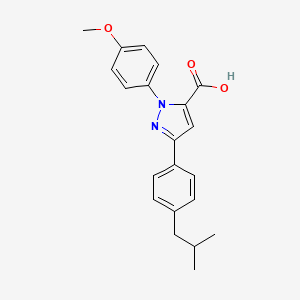
![6'-Fluorospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14867098.png)
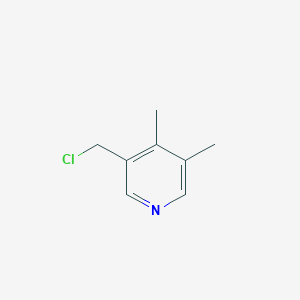
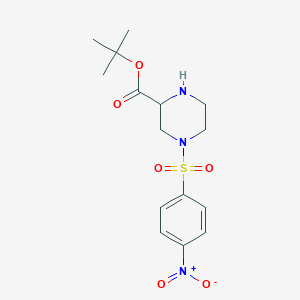

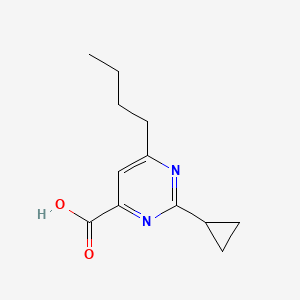
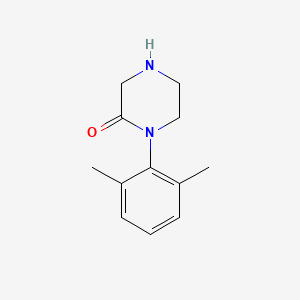

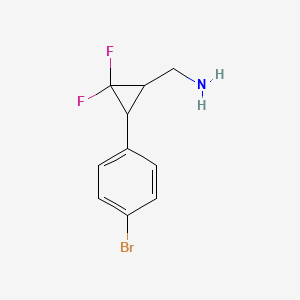
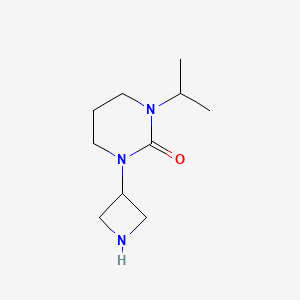
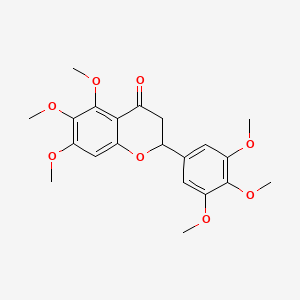
![2-(((3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B14867142.png)
